APDye 568 Picolyl Azide

Description

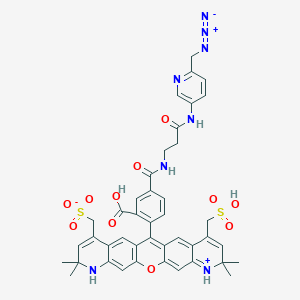

Properties

Molecular Formula |

C42H40N8O11S2 |

|---|---|

Molecular Weight |

896.9 g/mol |

IUPAC Name |

[13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C42H40N8O11S2/c1-41(2)16-23(20-62(55,56)57)28-12-31-35(14-33(28)48-41)61-36-15-34-29(24(21-63(58,59)60)17-42(3,4)49-34)13-32(36)38(31)27-8-5-22(11-30(27)40(53)54)39(52)44-10-9-37(51)47-26-7-6-25(45-18-26)19-46-50-43/h5-8,11-18,48H,9-10,19-21H2,1-4H3,(H,44,52)(H,47,51)(H,53,54)(H,55,56,57)(H,58,59,60) |

InChI Key |

SJUNISXYOOCDLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Mechanistic Principles and Design Considerations of Picolyl Azide Fluorescent Probes

Structural Basis for Accelerated CuAAC Kinetics in Picolyl Azide (B81097) Systems

The accelerated kinetics of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction in picolyl azide systems are rooted in the specific structural arrangement of the picolyl azide moiety. Unlike conventional alkyl or aryl azides, picolyl azides feature a pyridine (B92270) ring positioned in close proximity to the azide group. This arrangement allows the pyridine nitrogen to act as an intramolecular chelating ligand for the copper(I) catalyst. axispharm.combroadpharm.com

This intramolecular chelation effectively increases the local concentration of the copper catalyst at the site of the reaction. axispharm.combroadpharm.com The formation of this transient complex pre-organizes the reactants, bringing the copper-activated alkyne and the azide into close proximity and in the correct orientation for the cycloaddition to occur. This proximity effect significantly lowers the activation energy of the reaction, leading to a dramatic increase in the reaction rate. nih.govnih.gov

Studies have shown that the nature of the azide has a significant impact on the rate of the CuAAC reaction, with chelating picolyl azides reacting much faster than their non-chelating counterparts. mdpi.com This enhanced reactivity is so pronounced that it can compensate for lower concentrations of the copper catalyst, a crucial advantage in biological systems where high copper concentrations can be toxic. nih.govjenabioscience.com

Role of Intramolecular Copper Chelation in Enhancing Reaction Efficiency

The intramolecular chelation of copper by the picolyl azide is the cornerstone of its enhanced reaction efficiency. This chelation not only accelerates the reaction but also allows for the use of lower copper concentrations, making the reaction more biocompatible. nih.govbiotium.com

In conventional CuAAC reactions, a significant concentration of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), is often required to prevent copper oxidation and precipitation and to accelerate the reaction. nih.govresearchgate.net However, the picolyl azide itself acts as a ligand, reducing the reliance on external ligands. While the addition of external ligands can further enhance the reaction rate, the inherent chelating ability of the picolyl azide is the primary driver of its superior performance. 2bscientific.commdpi.com

The efficiency of this chelation-assisted catalysis is evident in studies comparing picolyl azides with conventional azides. Under identical, low-copper conditions, picolyl azides exhibit significantly higher product yields in shorter reaction times. nih.gov This increased efficiency translates to a higher sensitivity in detection assays, which is particularly valuable for imaging low-abundance biomolecules. broadpharm.commolecularcloud.org

Theoretical Frameworks Governing Chelation-Assisted Bioorthogonal Reactivity

The enhanced reactivity of picolyl azides in CuAAC reactions can be understood through established theoretical frameworks in coordination chemistry and catalysis. The principle of "effective molarity" or "effective concentration" is central to this understanding. Intramolecular chelation essentially transforms the bimolecular reaction between the azide and the copper-alkyne complex into a pseudo-intramolecular process. This dramatically increases the probability of successful reactive encounters.

Kinetic studies have provided insights into the reaction mechanism. It has been proposed that the initial and rapid interaction between the copper ion and the chelating azide occurs as a pre-equilibrium step before the formation of the copper(I)-acetylide complex. acs.org This initial chelation renders the subsequent steps, including the deprotonation of the alkyne, more favorable and can even make alkyne deprotonation the rate-determining step in some cases. nih.govmdpi.com

Furthermore, mechanistic investigations suggest the involvement of a dinuclear copper species in the catalytic cycle. acs.orgnih.gov In this model, one copper center can act as a Lewis acid to enhance the electrophilicity of the azide, while the other participates in the redox cycling of the catalytic process. The ability of picolyl azide to stabilize such multinuclear copper complexes could be another contributing factor to its high reactivity.

Rational Design Strategies for Optimizing Picolyl Azide Probe Performance and Specificity

The design of picolyl azide fluorescent probes like APDye 568 Picolyl Azide involves a multi-faceted optimization strategy to maximize performance and specificity. Key considerations include:

Fluorophore Selection: The choice of fluorophore is critical for achieving the desired spectral properties, brightness, and photostability. Dyes like the APDye series are selected for their high quantum yields and photostability, ensuring robust and sensitive detection. biotium.comaxispharm.com

Purity and Isomer Separation: For fluorescent dyes that exist as multiple isomers, ensuring high purity of a single isomer is important for consistent and reproducible results. lumiprobe.com

Complete Chelating Systems: To further enhance reactivity and eliminate the need for external ligands, "next-generation" chelating azides have been developed. These probes incorporate a more complete copper-chelating system, such as those with multiple triazole rings, directly into the azide structure, making them act as both reactant and catalyst. 2bscientific.cominterchim.com

These design strategies have led to the development of highly efficient and specific probes that are well-suited for a wide range of bioorthogonal labeling applications.

Comparative Mechanistic Analysis with Conventional Azide Ligation Systems

A comparative analysis highlights the significant advantages of picolyl azide systems over conventional azide ligation methods in CuAAC reactions.

| Feature | Picolyl Azide Systems | Conventional Azide Systems |

| Reaction Kinetics | Significantly faster due to intramolecular chelation. nih.govnih.gov | Slower, often requiring higher catalyst concentrations and longer reaction times. nih.gov |

| Copper Concentration | Effective at lower, more biocompatible copper concentrations (e.g., 10-50 µM). nih.govnih.gov | Typically require higher copper concentrations for efficient reaction. |

| Ligand Dependence | Reduced dependence on external copper-chelating ligands. 2bscientific.com | Often require external ligands like THPTA or BTTAA for optimal performance. researchgate.net |

| Reaction Efficiency | Higher product yields in shorter timeframes, leading to increased sensitivity. nih.govnih.gov | Lower yields under comparable low-copper conditions. nih.gov |

| Mechanism | Chelation-assisted, pseudo-intramolecular reaction. acs.org | Bimolecular reaction with a higher activation energy barrier. |

The data clearly demonstrates the superiority of picolyl azide systems in terms of reaction speed and efficiency, particularly under biologically relevant conditions. The intramolecular chelation mechanism fundamentally alters the reaction pathway, leading to a more favorable and rapid cycloaddition. This has profound implications for live-cell imaging and the detection of low-abundance biological targets, where minimizing perturbation to the biological system is paramount.

Advanced Methodologies for Biomolecular Labeling with Apdye 568 Picolyl Azide

General Principles of APDye 568 Picolyl Azide-Mediated Bioconjugation

APDye 568 Picolyl Azide (B81097) is a fluorescent dye that belongs to the class of azide-activated probes. It is designed for covalent attachment to biomolecules containing a terminal alkyne functional group through the CuAAC reaction. vectorlabs.com This bioorthogonal reaction forms a stable triazole linkage, providing a permanent tag on the target molecule. vectorlabs.com

The key innovation of this compound lies in its picolyl azide group, which incorporates a copper-chelating motif. axispharm.comvectorlabs.com This structural feature significantly enhances the efficiency of the CuAAC reaction by increasing the effective concentration of the copper(I) catalyst at the reaction site. axispharm.comvectorlabs.com Consequently, this leads to a substantial increase in the rate of the labeling reaction. axispharm.com An important benefit of this enhanced reactivity is the ability to use significantly lower concentrations of the copper catalyst, often a tenfold reduction, without compromising labeling efficiency. axispharm.comvectorlabs.com This is particularly advantageous for live-cell imaging and in vivo studies, as high concentrations of copper can be toxic to cells. frontiersin.org The introduction of the picolyl moiety can lead to a substantial increase in the sensitivity of alkyne detection, which is especially valuable for studying low-abundance biomolecules. axispharm.comvectorlabs.com

The APDye 568 fluorophore itself is a bright and highly photostable orange-fluorescent dye. vectorlabs.com It is optimally excited around 578 nm and exhibits an emission maximum at approximately 602 nm. axispharm.comvectorlabs.com This dye is water-soluble and its fluorescence is stable over a wide pH range, making it suitable for a variety of biological imaging applications. vectorlabs.com

| Property | Value | Reference |

| Excitation Maximum | 578 nm | axispharm.comvectorlabs.com |

| Emission Maximum | 602 nm | axispharm.comvectorlabs.com |

| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | axispharm.comvectorlabs.com |

| Molecular Weight | 896.95 (protonated) | axispharm.com |

| Solubility | Water, DMSO, DMF, MeOH | axispharm.com |

Strategies for Site-Specific Protein Labeling in Complex Biological Milieus

The ability to label specific proteins within their native cellular context is crucial for understanding their localization, interactions, and dynamics. This compound, in conjunction with advanced labeling strategies, provides a robust toolkit for achieving high specificity in protein labeling.

Genetic Encoding of Noncanonical Amino Acids Bearing Alkyne or Azide Handles

A powerful approach for introducing site-specific chemical handles into proteins is through the genetic expansion of the genetic code. frontiersin.orgfrontiersin.org This technique allows for the incorporation of noncanonical amino acids (ncAAs) containing bioorthogonal functional groups, such as alkynes or azides, at specific positions within a protein's sequence in response to a nonsense codon, typically the amber stop codon (UAG). frontiersin.orgnih.gov

In the context of labeling with this compound, an alkyne-bearing ncAA would be incorporated into the protein of interest. The cells are then treated with this compound, which selectively reacts with the alkyne-modified protein via the efficient chelation-assisted CuAAC. nih.gov This strategy offers precise control over the labeling site at the single amino acid level. Researchers have successfully synthesized a picolyl azide-lysine (PazK) ncAA, demonstrating that copper-chelating azides can be directly incorporated into proteins. nih.gov This approach further enhances labeling efficiency, especially in live cells where low copper concentrations are essential. frontiersin.orgfrontiersin.org

Enzymatic Tagging Systems for Targeted Protein Modification and Visualization

Enzymatic labeling methods provide an alternative and highly specific means of introducing bioorthogonal functionalities onto proteins. nih.govresearchgate.netspringernature.com These systems typically involve a small recognition tag that is genetically fused to the protein of interest and a corresponding enzyme that specifically recognizes this tag and attaches a probe.

One such method is Probe Incorporation Mediated by Enzymes (PRIME), which utilizes the enzyme Escherichia coli lipoic acid ligase (LplA). nih.govresearchgate.netspringernature.com A mutant of LplA can be used to site-specifically attach a picolyl azide derivative to a 13-amino-acid recognition sequence, the LplA acceptor peptide (LAP), which is fused to the target protein. nih.govresearchgate.netspringernature.com The protein, now bearing the picolyl azide handle, can then be chemoselectively derivatized with an alkyne-functionalized APDye 568. The chelation-assisted CuAAC enables rapid and efficient labeling on live cells, fixed cells, and purified proteins. nih.gov This two-step labeling process provides high specificity and has been successfully used to label cell-surface proteins. nih.govresearchgate.netspringernature.com

Metabolic Labeling Approaches for Diverse Biomolecules

Metabolic labeling allows for the introduction of bioorthogonal reporters into entire classes of biomolecules by hijacking the cell's natural biosynthetic pathways. Cells are fed with metabolic precursors that are modified with an alkyne or azide group. These modified precursors are then incorporated into newly synthesized biomolecules, which can subsequently be tagged with a complementary bioorthogonal probe like this compound.

Glycan Biosynthesis Tracking and Functionalization

Glycans play critical roles in a multitude of cellular processes, and their dynamic nature necessitates effective methods for their visualization and study. Metabolic labeling with alkyne-modified monosaccharides, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), allows for the tracking of glycan biosynthesis. Once incorporated into cellular glycans, the azide-bearing sugars can be detected with alkyne-functionalized dyes. Conversely, alkyne-modified sugars can be used for subsequent labeling with azide-functionalized dyes like this compound. The high sensitivity of the picolyl azide-alkyne reaction is particularly beneficial for detecting low-abundance glycans. vectorlabs.com

Nucleic Acid Synthesis and Modification Studies

The study of nucleic acid synthesis and modification is fundamental to understanding genome replication, transcription, and gene regulation. Metabolic labeling with nucleoside analogs containing bioorthogonal handles enables the visualization and isolation of newly synthesized DNA and RNA. For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-containing thymidine (B127349) analog, can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. harvard.edu The incorporated EdU can then be detected with high sensitivity and specificity using this compound. harvard.edu This method offers a significant advantage over traditional BrdU-based detection as it does not require harsh DNA denaturation steps, thus better preserving the structural integrity of the specimen. harvard.edu Similarly, alkyne-modified uridine (B1682114) analogs can be used to label newly transcribed RNA, which can then be visualized with this compound. nih.gov

| Labeled Biomolecule | Labeling Strategy | Bioorthogonal Handle |

| Protein | Genetic Encoding of ncAAs | Alkyne or Picolyl Azide |

| Protein | Enzymatic Tagging (PRIME) | Picolyl Azide |

| Glycans | Metabolic Labeling | Alkyne or Azide |

| DNA | Metabolic Labeling | 5-ethynyl-2'-deoxyuridine (EdU) |

| RNA | Metabolic Labeling | Alkyne-modified Uridine |

Lipid and Other Small Molecule Profiling and Localization

The use of this compound and other structurally similar fluorescent picolyl azides represents a significant advancement in the profiling and localization of lipids and other small molecules within cellular and complex biological systems. This methodology leverages the metabolic incorporation of alkyne-tagged lipids or small molecules, which are subsequently visualized via a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with the picolyl azide probe. The inherent copper-chelating property of the picolyl moiety dramatically enhances the reaction kinetics, enabling sensitive detection even at low target abundance. researchgate.net

Research has demonstrated that the implementation of a picolyl group in fluorescent azide reporters leads to a substantial increase in signal intensity for alkyne lipid imaging in fixed cells. researchgate.net For instance, studies comparing picolyl-containing azide reporters to their non-chelating counterparts for the detection of various metabolically incorporated alkyne-lipids (e.g., alkyne-oleate, alkyne-cholesterol) have shown a significant boost in fluorescence signal. nih.gov This enhancement allows for the use of lower concentrations of the azide reporter and copper catalyst, which is crucial for minimizing background fluorescence and potential artifacts. nih.gov

The enhanced sensitivity afforded by picolyl azides is particularly beneficial for visualizing the subcellular distribution of lipids. For example, two-color imaging experiments have successfully utilized spectrally distinct azide dyes to simultaneously track different phospholipid populations within cells, providing insights into their trafficking and localization to specific organelles like mitochondria. harvard.edu While not specifically using APDye 568, these studies with analogous dyes like Alexa568-azide highlight the feasibility and power of this approach for detailed lipid profiling. harvard.edu The principles demonstrated are directly applicable to this compound for similar dual-labeling studies in combination with other fluorescent probes.

The table below summarizes the enhanced performance of picolyl azide reporters in lipid detection, based on data from related studies.

| Lipid Target | Reporter Type | Relative Signal Intensity | Reference |

| Alkyne-labeled Phosphatidylcholine | Picolyl-Azide-Cy5 | Up to 42-fold increase | researchgate.net |

| Alkyne-Oleate | Picolyl-Azide-Biotin | Significantly higher than non-picolyl | nih.gov |

| Alkyne-Cholesterol | Picolyl-Azide-Biotin | Significantly higher than non-picolyl | nih.gov |

Optimization of Reaction Parameters for Robust and Efficient Labeling

Strategies for Minimizing Copper Catalyst Concentrations in Live Cell and Sensitive Systems

A primary advantage of this compound is its ability to facilitate robust labeling at significantly reduced copper catalyst concentrations, a critical factor for maintaining cell viability and function in live-cell imaging and other sensitive biological systems. The picolyl group acts as an internal chelator, effectively increasing the local concentration of the Cu(I) catalyst at the site of the reaction, thereby accelerating the cycloaddition. nih.govfrontiersin.org This chelation-assisted catalysis allows for efficient labeling with copper concentrations that are tenfold or more lower than those required for conventional azides. vectorlabs.com

Studies have shown that in live cells, labeling with picolyl azides can be effectively performed with CuSO₄ concentrations as low as 10–40 µM, whereas conventional azides often require much higher and potentially more toxic concentrations. nih.govnih.gov The combination of a picolyl azide with a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), further enhances reaction efficiency and biocompatibility. nih.govinterchim.fr The ligand helps to prevent copper-mediated cytotoxicity and the generation of reactive oxygen species. frontiersin.org Research has demonstrated that the synergistic effect of the picolyl azide and a ligand like THPTA permits efficient CuAAC reactions on live cells with minimal observed toxicity. nih.gov

The following table presents a comparison of copper concentrations required for effective labeling with conventional versus picolyl azides in live cells.

| Azide Type | Copper (CuSO₄) Concentration | Labeling Efficiency | Biological System | Reference |

| Conventional Azide | 50 µM | Detectable | Live Cells | nih.gov |

| Conventional Azide | 20 µM | Barely Detectable | Live Cells | nih.gov |

| Picolyl Azide | 50 µM | Strong Signal | Live Cells | nih.gov |

| Picolyl Azide | 20 µM | Strong Signal | Live Cells | nih.gov |

| Picolyl Azide | 10 µM | Detectable | Live Cells | nih.gov |

Impact of Reaction Time and Temperature on Labeling Specificity and Yield

The reaction kinetics of CuAAC with this compound are significantly faster compared to reactions with non-chelating azides, which has a direct impact on the optimal reaction time. In vitro studies have shown that reactions with picolyl azides can proceed to completion within minutes (e.g., 5-30 minutes), even at low micromolar concentrations of copper. nih.gov In contrast, conventional azides under similar conditions may show little to no product formation even after extended periods. nih.gov For live-cell labeling, short incubation times are highly desirable to minimize stress on the cells and to capture dynamic cellular processes. Reaction times as short as 5-10 minutes have been successfully used for labeling cell surface proteins with picolyl azides. researchgate.netbroadpharm.com

Temperature also plays a role in reaction efficiency. While many click chemistry protocols are performed at room temperature for convenience, particularly for live-cell applications, modest heating can increase the reaction rate. mdpi.com For fixed cells and tissue sections, where cell viability is not a concern, incubation temperatures can be elevated to further accelerate the reaction and improve labeling yield. For example, some protocols for labeling in fixed cells and tissues suggest incubation at temperatures ranging from 37°C to 43°C. nih.govnih.gov However, it is crucial to balance the increase in reaction rate with the potential for increased background signal or degradation of the biological sample at higher temperatures. Optimization of both time and temperature is therefore essential for achieving high specificity and yield in a given experimental system.

Evaluation of Labeling Performance in Varied Biological Environments (e.g., in vitro assays, live cells, tissue sections)

The performance of this compound and similar picolyl azide probes is consistently high across a range of biological environments, from simplified in vitro systems to complex tissue architectures.

In Vitro Assays (Cell Lysates): In cell lysates, where bioavailability of reagents is high, picolyl azides demonstrate exceptionally rapid and efficient labeling. nih.gov Comparative studies have shown that even at low copper concentrations, picolyl azides result in significantly higher product yields in shorter timeframes compared to conventional azides. nih.gov This makes them ideal for high-throughput screening applications and for the sensitive detection of low-abundance biomolecules in complex protein mixtures. nih.gov

Live Cells: For live-cell imaging, the primary advantage of picolyl azides is the ability to achieve bright labeling with minimal cytotoxicity due to the lower required copper concentrations and shorter reaction times. nih.gov This has been successfully demonstrated for the labeling of cell surface proteins, where the reaction environment is the extracellular medium, and for intracellular targets following metabolic incorporation of an alkyne-tagged precursor. nih.govnih.gov The signal-to-noise ratio is often dramatically improved with picolyl azides, with some studies reporting up to a 25-fold increase in specific signal on living cells compared to non-chelating azides. nih.gov

The table below provides a summary of the labeling performance of picolyl azides in these different biological contexts.

| Biological Environment | Key Advantages of Picolyl Azide | Typical Copper Concentration | Typical Reaction Time | Reference |

| In Vitro (Cell Lysate) | Rapid kinetics, high yield, high sensitivity | 10-100 µM | 5-60 minutes | nih.govnih.gov |

| Live Cells | Low cytotoxicity, high signal-to-noise, rapid labeling | 10-50 µM | 5-30 minutes | nih.govnih.gov |

| Fixed Cells/Tissues | High signal intensity, robust labeling in dense tissue | 20-200 µM | 30-60 minutes | nih.govnih.govresearchgate.net |

Applications of Apdye 568 Picolyl Azide in Cutting Edge Bioimaging and Cellular Research

High-Resolution Fluorescence Microscopy Techniques Utilizing APDye 568 Picolyl Azide (B81097) Conjugates

The superior photophysical properties and efficient labeling chemistry of APDye 568 Picolyl Azide make it an excellent tool for high-resolution fluorescence microscopy. Its brightness and photostability are crucial for obtaining high-contrast images with a good signal-to-noise ratio, which is essential for resolving fine subcellular structures. vectorlabs.comvectorlabs.com

In confocal laser scanning microscopy, this compound provides the necessary brightness and resistance to photobleaching for detailed three-dimensional imaging and time-lapse experiments. The efficient labeling of alkyne-tagged biomolecules, such as proteins, lipids, or nucleic acids, allows for their precise localization within cellular compartments. For instance, after metabolic incorporation of an alkyne-modified amino acid, newly synthesized proteins can be visualized throughout the cell using click chemistry with this compound, enabling the study of their distribution and dynamics. nih.gov The ability to use lower copper concentrations for the click reaction minimizes perturbation to the cellular environment, making the spatiotemporal data obtained more physiologically relevant. uni-muenchen.defrontiersin.org

Super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) surpass the diffraction limit of light to achieve nanoscale resolution. These methods rely on the photoswitching properties of fluorescent dyes to temporally separate the emission of individual molecules. axiomoptics.com While APDye 568 itself is not an intrinsically photoswitchable or photoactivatable dye required for most common PALM and STORM approaches, the development of new chemical strategies is expanding the palette of fluorophores for these techniques. selectscience.net

Research has shown that some rhodamine-based dyes, to which APDye 568 is structurally related, can be induced to photoswitch under specific buffer conditions and laser illumination, making them suitable for (d)STORM. selectscience.net For example, the spectrally similar dye CF®568 has been noted as a promising candidate for STORM imaging. microscopyu.com However, other studies have found that dyes like Alexa Fluor® 568 show limited photoswitching capabilities under certain (d)STORM conditions. selectscience.net Therefore, while the direct application of this compound in STORM is not standard, its core fluorophore structure suggests potential compatibility that may be realized with further optimization of imaging protocols and buffer systems.

A significant advantage of the picolyl azide chemistry is its enhanced biocompatibility, which is paramount for live-cell imaging. uni-muenchen.defrontiersin.org The copper-catalyzed click reaction, while highly efficient, can be toxic to cells, primarily due to the presence of copper ions. frontiersin.org The picolyl azide moiety allows for a tenfold or greater reduction in the required copper catalyst concentration without compromising labeling efficiency. uni-muenchen.deaxispharm.com This reduction in cytotoxicity is critical for maintaining normal cellular physiology and function during long-term imaging experiments. frontiersin.org

This feature enables researchers to use this compound to track dynamic cellular processes in real-time. For example, by introducing alkyne-modified precursors for DNA, RNA, or protein synthesis, researchers can pulse-label and chase cohorts of these biomolecules, visualizing processes like cell division, transcription, and protein trafficking as they occur within living cells. frontiersin.orgnih.gov

| Feature of Picolyl Azide Chemistry | Advantage for Live-Cell Imaging | Research Finding |

| Copper-Chelating Moiety | Increased effective local copper concentration. | Leads to faster reaction rates. uni-muenchen.de |

| Reduced Copper Requirement | Lowered cellular toxicity. | Enables long-term imaging of dynamic processes without significant cell stress. frontiersin.org |

| High Reaction Efficiency | Brighter signal from labeled molecules. | Up to 40-fold increase in signal intensity allows for detection of low-abundance targets. vectorlabs.com |

Flow Cytometry for Quantitative Analysis of Labeled Cell Populations

Flow cytometry is a powerful technique for the high-throughput, quantitative analysis of single cells in a population. This compound is well-suited for this application due to its intense fluorescence and excitation profile, which is compatible with common laser lines (532 nm or 568 nm) found in most flow cytometers. vectorlabs.comvectorlabs.com

A primary application in this area is in cell proliferation assays, such as those utilizing the nucleoside analog 5-ethynyl-2´-deoxyuridine (EdU). thermofisher.comthermofisher.com Cells undergoing DNA synthesis will incorporate EdU into their newly synthesized DNA. These alkyne-modified DNA strands can then be detected with high sensitivity using a click reaction with this compound. The resulting brightly fluorescent cells can be easily distinguished from non-proliferating cells by flow cytometry, allowing for accurate quantification of the percentage of cells in the S-phase of the cell cycle. thermofisher.com The efficiency of the picolyl azide-based click reaction ensures a robust and clear separation between positive and negative cell populations. thermofisher.com

Investigation of Intermolecular Interactions and Macromolecular Assemblies

Understanding how biomolecules interact to form functional complexes is a central goal in molecular and cellular biology. The specific and efficient conjugation provided by this compound can be leveraged in assays designed to study these interactions.

Proximity Ligation Assay (PLA) is a highly sensitive method for detecting protein-protein interactions or post-translational modifications in situ. frontiersin.org The assay utilizes antibodies conjugated to oligonucleotides. When two antibodies bind to their targets in close proximity, the attached oligonucleotides can be ligated to form a new DNA sequence, which is then amplified and detected with a fluorescent probe. frontiersin.org

Click chemistry, and specifically the enhanced reactivity of picolyl azides, offers a powerful tool for the development and improvement of PLA methods. uni-muenchen.de Research has demonstrated the concept of a click chemistry-based PLA, where the ligation of oligonucleotide probes is achieved through a CuAAC reaction. uni-muenchen.de The significantly higher reactivity of picolyl azides compared to standard azides allows for a more efficient and selective conjugation of the oligonucleotide probes when they are brought into proximity by the target biomolecules. uni-muenchen.de This enhanced ligation efficiency can lead to a more sensitive and robust detection of intermolecular interactions, making this compound a valuable reagent for this advanced application.

Förster Resonance Energy Transfer (FRET) Based Interaction Studies

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, providing distance information on the nanometer scale. The efficiency of this energy transfer is exquisitely sensitive to the distance between a donor fluorophore and an acceptor fluorophore, typically occurring over a 1-10 nm range. This compound, with its bright fluorescence and distinct spectral properties, is well-suited to act as an acceptor in FRET pairs.

For FRET to occur, the emission spectrum of the donor molecule must overlap with the excitation spectrum of the acceptor. APDye 568, with an excitation maximum around 578 nm, can efficiently accept energy from donors that emit in the green-to-yellow range of the spectrum. A common FRET partner for APDye 568 (and its spectral equivalent, Alexa Fluor 568) is a green-fluorescent dye like APDye 488 or Green Fluorescent Protein (GFP). The calculated Förster distance (R₀)—the distance at which FRET efficiency is 50%—for the Alexa Fluor 488 and Alexa Fluor 568 pair is approximately 6.2 nm, making it suitable for studying many protein-protein interactions.

The use of this compound facilitates the construction of FRET systems for interaction studies within a cellular environment. For instance, two proteins of interest can be engineered to contain an alkyne-bearing non-canonical amino acid. Through the highly efficient CuAAC reaction, one protein can be labeled with a donor fluorophore-azide and the second with this compound. The enhanced reactivity of the picolyl azide ensures high labeling efficiency with minimal perturbation to the biological system. If the two proteins interact and bring the donor and acceptor dyes into proximity, excitation of the donor will result in sensitized emission from the APDye 568 acceptor, providing a direct readout of the interaction.

| FRET Pair Component | Role | Excitation Max (nm) | Emission Max (nm) |

| APDye 488 | Donor | ~495 | ~520 |

| This compound | Acceptor | ~578 | ~602 |

| Green Fluorescent Protein (GFP) | Donor | ~488 | ~509 |

| This compound | Acceptor | ~578 | ~602 |

Studies of Cellular Processes, Pathways, and Organelle Dynamics

The ability to visualize and track biomolecules as they are synthesized, trafficked, and degraded is fundamental to understanding cell biology. This compound is a key reagent in methodologies designed to study these dynamic processes.

De novo synthesis is the creation of complex molecules from simple precursors. Researchers can probe these biosynthetic pathways using metabolic labeling. nih.govresearchgate.netjenabioscience.comspringernature.comvectorlabs.com This technique involves introducing cellular precursors that have been modified to contain a small, bioorthogonal chemical handle, such as an alkyne group. These alkyne-modified precursors are fed to cells and are incorporated by the cellular machinery into newly synthesized biomolecules, including proteins, nucleic acids, and glycans. jenabioscience.com

Once incorporated, the alkyne handle serves as a point of attachment for a fluorescent reporter molecule. This compound is ideal for this subsequent detection step. After the metabolic labeling period, cells are fixed, permeabilized, and treated with the this compound probe. The highly efficient, copper-catalyzed click reaction covalently links the bright orange fluorophore to the newly made, alkyne-containing biomolecules. The superior sensitivity afforded by the picolyl azide is particularly advantageous for detecting biomolecules that are synthesized at low levels. vectorlabs.com This approach allows for the specific visualization and quantification of global or specific de novo synthesis of various classes of biomolecules in response to different stimuli or cellular states.

| Metabolic Precursor | Biomolecule Class Labeled |

| L-Homopropargylglycine (HPG) | Proteins |

| 5-Ethynyl Uridine (B1682114) (EU) | RNA |

| 5-Ethynyl-2´-deoxyuridine (EdU) | DNA |

| N-azidoacetylmannosamine (ManNAz) | Sialoglycans |

| Alkynyl Palmitic Acid | Lipids |

Understanding the lifecycle of a biomolecule—from its synthesis to its transport and eventual degradation—is crucial for cell biology. Pulse-chase experiments are a classic method for studying these dynamics, and their power is greatly enhanced by combining metabolic labeling with click chemistry. frontiersin.orgnih.gov

In a typical pulse-chase experiment using this compound, cells are first "pulsed" by incubation with an alkyne-modified metabolic precursor (e.g., L-homopropargylglycine for proteins) for a short period. This labels a cohort of newly synthesized molecules. The cells are then "chased" by replacing the labeling medium with normal medium. At various time points during the chase, cells can be fixed and the alkyne-labeled proteins are detected by a click reaction with this compound.

By imaging the cells at different chase times, researchers can track the movement (trafficking) of the fluorescently labeled cohort of molecules through different cellular compartments. Furthermore, by quantifying the total fluorescence intensity at each time point, the rate of degradation (turnover) of the labeled biomolecules can be determined. The photostability of APDye 568 is a significant asset in these experiments, as it minimizes signal loss due to imaging, allowing for more accurate tracking over extended periods.

Development of Multiplexed Labeling and Imaging Strategies

Modern cellular research often requires the simultaneous visualization of multiple targets to understand their spatial relationships and interactions. Multiplexed imaging strategies allow researchers to label and distinguish several different biomolecules or cellular structures within the same sample.

The distinct spectral properties of APDye 568 make it an excellent component for such strategies. It can be combined with other fluorescent picolyl azides of different colors, such as a green-fluorescent (e.g., APDye 488 Picolyl Azide) or a far-red-fluorescent dye. By using a panel of alkyne-modified precursors for different classes of biomolecules or by labeling different proteins with distinct alkyne tags, multiple targets can be visualized in the same cell using spectrally separated imaging channels.

Furthermore, labeling with this compound can be combined with other orthogonal labeling techniques. For example, a newly synthesized protein population could be labeled with an alkyne precursor and this compound (orange fluorescence), while a specific protein can be visualized using immunofluorescence with an antibody conjugated to a green-fluorescent dye, and the nucleus stained with a blue-fluorescent dye like DAPI. This multi-modal approach provides a rich, contextual view of cellular events, allowing for the precise correlation of biosynthetic activity with the localization of specific cellular components.

Quantitative Analysis and Methodological Validation in Apdye 568 Picolyl Azide Research

Methodologies for Quantitative Signal Acquisition and Background Minimization

Quantitative analysis begins with the precise measurement of fluorescence signals from APDye 568 Picolyl Azide (B81097) while simultaneously minimizing interfering background noise. The choice of instrumentation is paramount and is dictated by the experimental system.

Signal Acquisition Techniques:

Confocal Fluorescence Microscopy: This is a cornerstone technique for quantitative imaging in fixed or live cells. By using a pinhole to reject out-of-focus light, confocal microscopy provides high-contrast optical sections. For APDye 568, which has an excitation maximum around 578 nm, laser lines such as the 568 nm line are suitable for excitation vectorlabs.comaxispharm.com. The resulting fluorescence, with an emission maximum near 602 nm, can be captured with high sensitivity using photomultiplier tubes (PMTs) or hybrid detectors. Quantitative data is obtained by measuring the fluorescence intensity within defined regions of interest (ROIs).

Flow Cytometry: For analyzing suspended cells, flow cytometry offers high-throughput quantification. Cells labeled with APDye 568 Picolyl Azide are passed through a laser beam (e.g., 532 nm or 568 nm), and the emitted fluorescence is measured for each individual cell vectorlabs.com. This allows for the quantification of labeling efficiency across a large cell population and the identification of subpopulations with varying levels of the target biomolecule.

Background Minimization Strategies: High background fluorescence can obscure the true signal and is a major challenge in quantitative imaging. Several strategies can be employed to enhance the signal-to-background ratio.

Washing Steps: Thorough washing after the click reaction is essential to remove any unreacted this compound probe, which is a primary source of background signal rsc.org.

Use of "Click-on" Probes: While this compound itself is not inherently fluorogenic, the principle of using probes that exhibit low or no fluorescence until the click reaction occurs is a powerful strategy for background reduction rsc.orgnih.gov. This minimizes background from unbound probes without the need for extensive washing.

Fluorescence Quenching: An advanced method involves the use of a quencher molecule that can be "clicked" onto unreacted azide-functionalized dyes after the primary labeling reaction, effectively deactivating their fluorescence and reducing background noise thno.org.

Image-Based Correction: Post-acquisition computational methods can also be used. This involves subtracting the average fluorescence intensity from control regions where no specific labeling is expected (e.g., cells not treated with the alkyne-modified substrate) nih.gov.

Table 1: Specifications of this compound

| Property | Value | Source |

|---|---|---|

| Excitation Maximum | 578 nm | vectorlabs.comaxispharm.com |

| Emission Maximum | 602 nm | vectorlabs.comaxispharm.com |

| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | vectorlabs.comaxispharm.com |

| Recommended Laser Lines | 568 nm, 532 nm | vectorlabs.com |

Advanced Image Processing and Computational Tools for Labeled Data Analysis

Raw fluorescence images require sophisticated processing to extract meaningful quantitative data. A variety of software tools, many of which are open-source, are available for this purpose.

Image Processing Software:

ImageJ/Fiji: This is a widely used open-source platform with an extensive library of plugins for life sciences imaging researchgate.netuconn.edustressmarq.com. It is essential for fundamental tasks such as background subtraction, intensity measurements within ROIs, and colocalization analysis stressmarq.com.

CellProfiler: Designed for high-throughput, automated image analysis, CellProfiler allows users to create analysis pipelines to identify and measure objects (e.g., cells, nuclei) in thousands of images researchgate.netstressmarq.comupenn.edu. This is particularly useful for quantifying labeling intensity, cell number, or morphological changes across different experimental conditions.

Imaris and Volocity: These are powerful commercial software packages that provide advanced capabilities for 3D and 4D image visualization, tracking, and quantitative analysis, including complex colocalization studies and object tracking over time researchgate.net.

Computational Chemistry Tools: Beyond image analysis, computational tools are used to understand and optimize the bioorthogonal reaction itself. The use of a picolyl azide motif in APDye 568 is a design feature informed by computational chemistry.

Density Functional Theory (DFT): DFT is a computational method used to model and predict the reactivity of molecules involved in bioorthogonal reactions. It helps in understanding factors that control reaction rates and designing reagents with enhanced kinetics nih.gov. The picolyl group in this compound acts as a copper-chelating motif, which increases the effective concentration of the Cu(I) catalyst at the reaction site, thereby accelerating the CuAAC reaction—a feature that can be modeled and rationalized using computational approaches vectorlabs.comaxispharm.comvectorlabs.com.

Table 2: Comparison of Image Analysis Software for Fluorescence Quantification

| Software | Key Features | Primary Use Case |

|---|---|---|

| ImageJ/Fiji | Open-source, extensive plugin library, macro automation. uconn.edustressmarq.com | Fundamental 2D/3D image analysis, intensity quantification, colocalization. researchgate.net |

| CellProfiler | High-throughput batch processing, automated object segmentation. researchgate.netstressmarq.com | Large-scale quantitative analysis of cell populations. upenn.edu |

| Imaris | Advanced 3D/4D visualization, object tracking, colocalization analysis. researchgate.net | Analysis of complex, multi-dimensional microscopy data. reddit.com |

Statistical Approaches for Assessing Labeling Specificity, Efficiency, and Reproducibility

Statistical validation is crucial to confirm that the observed fluorescence signal is a reliable measure of the target molecule.

Assessing Specificity: Specificity refers to the ability of the probe to label only the intended target. This is often assessed by comparing the signal intensity in the experimental condition (e.g., cells treated with an alkyne-modified sugar and labeled with this compound) to negative controls. A key negative control involves cells that have not been incubated with the alkyne-modified substrate but are otherwise subjected to the same labeling protocol nih.gov. A statistically significant difference (e.g., determined by a t-test) between the experimental and control groups indicates specific labeling.

Quantifying Efficiency: Labeling efficiency can be assessed by calculating the signal-to-noise ratio (SNR), where the signal is the fluorescence intensity of the labeled structure and the noise is the standard deviation of the background fluorescence. Higher SNRs indicate more efficient labeling nih.gov. In some cases, the efficiency can be compared to an orthogonal labeling method, such as the expression of a Green Fluorescent Protein (GFP)-tagged fusion protein, to provide a benchmark nih.gov.

Measuring Reproducibility: Reproducibility is determined by repeating the experiment multiple times and analyzing the consistency of the results. Statistical measures such as the mean, standard deviation, and coefficient of variation are calculated for the quantified fluorescence intensity across replicates. Low variance between biological and technical replicates demonstrates the reproducibility of the labeling and analysis pipeline.

Colocalization Analysis: When investigating the spatial relationship between two different molecules, colocalization coefficients are used. Pearson's Correlation Coefficient (PCC) measures the linear relationship between the intensities of the two channels, while Mander's Overlap Coefficient (MOC) represents the fraction of signal from one channel that overlaps with the signal in the other. These coefficients provide quantitative data on the degree to which molecules labeled with this compound are located in the same subcellular compartments as another labeled molecule nih.gov.

Challenges and Best Practices in Quantitative Interpretation of Bioorthogonal Labeling Data

Several challenges can affect the quantitative accuracy of data obtained using this compound. Adhering to best practices is essential for mitigating these issues.

Challenges:

Copper Catalyst Toxicity: The Cu(I) catalyst required for the CuAAC reaction can be toxic to cells, potentially altering physiology and affecting results, especially in live-cell imaging acs.org. The picolyl azide design of APDye 568 helps to address this by allowing for a significant reduction in the required copper concentration without sacrificing labeling efficiency vectorlabs.comaxispharm.comvectorlabs.com.

Incomplete Labeling: The bioorthogonal reaction may not proceed to 100% completion, leading to an underestimation of the target molecule. Reaction efficiency can be influenced by reagent concentrations, reaction time, and the accessibility of the alkyne-modified target.

Reagent Permeability: The efficiency of labeling within intracellular compartments can be limited by the cell permeability of the this compound probe or the copper catalyst complex acs.orgnih.gov.

Photobleaching: APDye 568, like all fluorophores, is susceptible to photobleaching (light-induced signal decay) during image acquisition. This can lead to an underestimation of fluorescence intensity, particularly during time-lapse imaging.

Best Practices:

Thorough Controls: Always include appropriate negative controls, such as cells lacking the alkyne handle or samples processed without the copper catalyst, to confirm labeling specificity.

Titration of Reagents: The concentrations of this compound, the copper catalyst, and any ligands should be carefully optimized to achieve a balance between maximal signal and minimal background and cytotoxicity.

Standardized Imaging Parameters: To ensure comparability across different samples and experiments, all imaging parameters (e.g., laser power, detector gain, pinhole size, pixel dwell time) must be kept constant fsu.edu. A calibration curve using a dilution series of the fluorescent dye can be established to translate photon counts into concentrations oup.com.

Automated and Unbiased Analysis: Whenever possible, use automated image analysis software to avoid user bias in the selection of regions and quantification of signals nih.gov.

Reporting of Methods: All details of the labeling protocol, imaging setup, and data analysis pipeline should be transparently reported to ensure the reproducibility of the findings.

By implementing these rigorous quantitative and validation methodologies, researchers can confidently use this compound to generate precise and reliable data, advancing our understanding of complex biological systems.

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Green Fluorescent Protein (GFP) |

Emerging Trends and Future Directions in Picolyl Azide Probe Research

Development of Novel Picolyl Azide (B81097) Derivatives with Tunable Spectral Properties and Enhanced Reactivities

A significant area of ongoing research is the design and synthesis of new picolyl azide derivatives with tailored properties. While APDye 568 Picolyl Azide offers excellent performance in the orange-red region of the spectrum, there is a growing demand for a broader palette of colors for multicolor imaging experiments. Researchers are exploring the synthesis of picolyl azide probes conjugated to a variety of fluorophores with distinct spectral characteristics. nih.gov The goal is to create a comprehensive toolkit of probes that span the visible and near-infrared spectrum, enabling more complex and informative biological imaging studies.

Beyond simply expanding the color palette, efforts are also being made to develop "light-up" or fluorogenic picolyl azide probes. These probes are designed to be non-fluorescent or weakly fluorescent until they undergo the click reaction, at which point their fluorescence is significantly enhanced. nih.gov This "turn-on" mechanism is highly advantageous as it reduces background noise and eliminates the need for wash steps to remove unreacted probes, simplifying experimental workflows and improving the signal-to-noise ratio, which is particularly beneficial for in vivo imaging. nih.gov

Furthermore, the reactivity of the picolyl azide moiety itself is a subject of ongoing optimization. While the picolyl group significantly enhances the rate of CuAAC, researchers are investigating modifications to the chelating motif to further boost reaction efficiency. 2bscientific.com The development of "Azides Plus," which feature a more complete copper-chelating system, represents a step in this direction, aiming to create probes that are both reactants and catalysts in the CuAAC reaction. 2bscientific.com

Table 1: Comparison of Picolyl Azide Derivatives

| Derivative Type | Key Feature | Advantage |

|---|---|---|

| Multicolor Probes | Conjugated to a wide range of fluorophores | Enables multicolor imaging and multiplexed detection. |

| Fluorogenic Probes | Fluorescence is activated upon click reaction | Reduced background, no-wash imaging, improved signal-to-noise. nih.gov |

| Enhanced Reactivity Probes | Modified chelating motifs | Faster reaction kinetics, lower required copper concentrations. 2bscientific.com |

Expansion of In Vivo Bioorthogonal Labeling Strategies with Picolyl Azide Probes

The enhanced biocompatibility of picolyl azide-based CuAAC has been a major driver in the expansion of in vivo bioorthogonal labeling. The ability to use significantly lower concentrations of copper catalyst minimizes cellular toxicity, making it possible to perform these reactions in living organisms with fewer off-target effects. nih.govresearchgate.net This has been demonstrated in various model organisms, including zebrafish, where picolyl azide probes have been used for the sensitive detection of metabolically labeled proteins and RNAs. nih.gov

Future research in this area will likely focus on pushing the boundaries of in vivo labeling to more complex animal models and eventually to preclinical studies. The development of next-generation picolyl azide probes with even faster kinetics and improved biocompatibility will be crucial for these advancements. 2bscientific.com Furthermore, the combination of picolyl azide chemistry with advanced imaging modalities, such as two-photon microscopy, will enable deep-tissue imaging with high resolution. nih.gov

A key challenge for in vivo applications is the efficient delivery of the labeling reagents to the target tissue or cells. Researchers are exploring various strategies to improve the delivery and bioavailability of picolyl azide probes, including the use of nanoparticles and other targeted delivery systems. The ultimate goal is to develop robust and reliable methods for labeling and imaging biomolecules in their native context within a living organism, providing unprecedented insights into health and disease.

Engineering of Advanced Genetically Encoded Picolyl Azide Systems for Broader Research Applicability

The site-specific incorporation of bioorthogonal handles into proteins is a powerful technique that relies on the expansion of the genetic code. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that can recognize a non-canonical amino acid (ncAA) and incorporate it into a growing polypeptide chain in response to a specific codon, typically a stop codon like UAG (amber). researchgate.netnih.govwordpress.com

A significant breakthrough in picolyl azide research has been the development of a genetically encodable picolyl azide-containing amino acid, paz-lysine (PazK). researchgate.netnih.govwordpress.com This allows for the site-specific incorporation of the highly reactive picolyl azide moiety directly into proteins expressed in living cells. researchgate.netnih.govwordpress.com This approach offers precise control over the location of the label, which is crucial for many applications, such as studying protein structure and function.

Future work in this area will focus on improving the efficiency of genetic encoding and expanding the repertoire of genetically encodable picolyl azide ncAAs. This includes developing more efficient and robust orthogonal translation systems that can be used in a wider range of cell types and organisms. youtube.com Additionally, the engineering of systems that allow for the simultaneous incorporation of multiple different ncAAs with orthogonal reactivity will be a major area of focus. nih.govnih.gov This would enable the site-specific dual-labeling of proteins with different probes, opening up new possibilities for studying complex biological processes in vivo. nih.govnih.gov

Table 2: Genetically Encoded Picolyl Azide Systems

| System | Description | Application |

|---|---|---|

| Paz-lysine (PazK) | A non-canonical amino acid containing a picolyl azide motif. researchgate.netnih.govwordpress.com | Site-specific protein labeling in living cells. researchgate.netnih.govwordpress.com |

| Amber Suppression | Utilizes an orthogonal tRNA/synthetase pair to incorporate PazK at a UAG stop codon. researchgate.netnih.govwordpress.com | Precise control over the location of the picolyl azide label. researchgate.netnih.govwordpress.com |

| Dual Encoding Systems | Engineered systems for the simultaneous incorporation of two different ncAAs. nih.govnih.gov | Site-specific dual-labeling for studying protein interactions and dynamics. nih.govnih.gov |

Potential for this compound in Advanced Diagnostic and Biosensing Research Tools

The high sensitivity and specificity of picolyl azide-based click chemistry make it an attractive platform for the development of advanced diagnostic and biosensing tools. The ability to detect low-abundance biomolecules with a high signal-to-noise ratio is a key requirement for many diagnostic assays. The use of this compound and other fluorescent picolyl azide probes can significantly enhance the sensitivity of these assays. nih.govresearchgate.net

One potential application is in the development of highly sensitive immunoassays. An antibody could be functionalized with an alkyne, and the detection of the target antigen would then be achieved by a click reaction with a fluorescent picolyl azide probe. The enhanced kinetics of the picolyl azide reaction would allow for faster and more sensitive detection compared to traditional methods.

Furthermore, picolyl azide chemistry could be integrated into biosensor platforms for the real-time detection of specific analytes. For example, a biosensor could be designed where the binding of a target molecule triggers a conformational change that brings an alkyne and a picolyl azide into close proximity, leading to a click reaction and a fluorescent signal. The development of such biosensors could have a significant impact on various fields, including medical diagnostics, environmental monitoring, and food safety.

Addressing Current Limitations and Future Methodological Innovations in Picolyl Azide Research

Despite the significant advantages of picolyl azide probes, there are still limitations that need to be addressed. One of the main challenges is the reliance on a copper catalyst, which, even at low concentrations, can have some level of toxicity and interfere with certain biological processes. researchgate.netacs.org While picolyl azides have significantly reduced the required copper concentration, the development of even more efficient catalytic systems or catalyst-free methods with comparable kinetics remains a key goal.

Another limitation is the potential for non-specific binding of the probes, which can lead to background signal. The design of new probes with improved solubility and reduced non-specific interactions is an active area of research. Additionally, the synthesis of some complex picolyl azide derivatives can be challenging and time-consuming, which can limit their accessibility to some researchers.

Future methodological innovations will likely focus on several key areas. The development of next-generation copper-chelating azides with even faster reaction rates and improved biocompatibility is a primary objective. 2bscientific.com The exploration of alternative, less toxic metal catalysts for azide-alkyne cycloadditions is another promising avenue. nih.gov Furthermore, the continued development of genetically encoded systems for the incorporation of picolyl azide ncAAs will make this technology more accessible and versatile. youtube.com As these limitations are addressed and new innovations emerge, picolyl azide probes like this compound will continue to be invaluable tools for a wide range of biological research.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Paz-lysine (PazK) |

Q & A

Q. What are the critical safety considerations when handling APDye 568 Picolyl Azide in live-cell imaging experiments?

this compound, like other azides, requires careful handling due to potential hazards such as flammability and toxicity. Use personal protective equipment (PPE), including gloves and safety goggles, and work in a fume hood. Avoid exposure to heat or sparks, as some azides can decompose explosively under harsh conditions. Store the compound at -20°C in a desiccated, light-protected environment to maintain stability .

Q. How should researchers design a CuAAC (copper-catalyzed azide-alkyne cycloaddition) experiment using this compound for protein labeling?

- Step 1: Conjugate the alkyne-modified target (e.g., proteins, antibodies) with this compound using Cu(I) catalysts (e.g., TBTA or THPTA) to enhance reaction efficiency.

- Step 2: Optimize reaction conditions: pH 7–8, 25–37°C, and 1–2 mM CuSO₄ with a reducing agent (e.g., sodium ascorbate).

- Step 3: Validate labeling efficiency via SDS-PAGE with fluorescence scanning or mass spectrometry .

Q. What methodological steps ensure the stability of this compound during long-term imaging studies?

Protect the dye from light and moisture. Prepare fresh stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles. Include antioxidants (e.g., Trolox) in imaging buffers to reduce photobleaching. Validate stability using control experiments with unlabeled samples .

Advanced Questions

Q. How can researchers troubleshoot low labeling efficiency in live-cell experiments using this compound?

- Check 1: Verify the integrity of the alkyne-modified substrate (e.g., metabolic labeling with propargyl glycine for nascent proteins).

- Check 2: Optimize Cu(I) concentration (0.1–1 mM) to balance reactivity and cytotoxicity.

- Check 3: Use cell-permeable Cu(I) ligands (e.g., BTTAA) for intracellular labeling.

- Check 4: Confirm dye purity via HPLC and adjust stoichiometry (1:3 molar ratio of alkyne:azide) .

Q. What strategies resolve contradictory fluorescence intensity data across experimental batches?

- Approach 1: Normalize fluorescence signals using internal controls (e.g., housekeeping protein labels).

- Approach 2: Standardize imaging parameters (exposure time, laser power) and quantify intensity with software like ImageJ or Fiji.

- Approach 3: Perform batch-to-batch validation of dye concentration via absorbance spectroscopy (ε ~120,000 M⁻¹cm⁻¹ at 568 nm) .

Q. How can this compound be integrated into multiplexed imaging workflows with minimal spectral overlap?

- Strategy 1: Pair with dyes emitting in distinct channels (e.g., APDye 488 for green, APDye 647 for far-red).

- Strategy 2: Use spectral unmixing tools (e.g., Zeiss Zen or Leica LAS X) to differentiate signals.

- Strategy 3: Validate crosstalk controls in single-label experiments before multiplexing .

Methodological Best Practices

- Data Reporting: Follow the "Materials and Methods" structure outlined in Reviews in Analytical Chemistry, detailing catalyst concentrations, reaction times, and validation assays .

- Ethical Compliance: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving human or animal models .

- Peer Review Preparation: Ensure anonymized submissions with dual-language abstracts and keywords, as required by journals like Journal of Adab Al-Rafidayn .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.